molecular formula C12H22FNO3 B13929600 tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate

Cat. No.: B13929600
M. Wt: 247.31 g/mol
InChI Key: UQEVWYLSSRQACN-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, along with fluorine, hydroxyl, and methyl substituents at positions 3 and 4. This compound is of interest in pharmaceutical and organic chemistry due to its unique stereoelectronic properties. The methyl groups at positions 3 and 4 may sterically hinder certain reactions, making this compound a valuable intermediate for selective derivatization.

Properties

Molecular Formula

C12H22FNO3

Molecular Weight

247.31 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22FNO3/c1-10(2,3)17-9(15)14-7-6-12(5,16)11(4,13)8-14/h16H,6-8H2,1-5H3

InChI Key

UQEVWYLSSRQACN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1(C)F)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of this compound typically involves:

  • Construction of the piperidine ring with appropriate substitution.
  • Introduction of the fluorine atom at the 3-position.
  • Installation of the hydroxy group at the 4-position with stereochemical control.
  • Protection of the nitrogen with a tert-butyl carbamate (Boc) group.

The key challenge is controlling the stereochemistry at the 3- and 4-positions, as both centers are chiral and bear substituents (fluoro, hydroxy, methyl) that influence the final stereochemical outcome.

Preparation from Piperidine Precursors

A common synthetic route starts from piperidine derivatives such as 1-piperidinecarboxylic acid or its protected forms. Fluorination and hydroxylation steps are introduced via nucleophilic substitution or electrophilic addition reactions on suitably activated intermediates.

Detailed Preparation Methods

Fluorination and Hydroxylation via Lactone Intermediates (Patent WO2014200786A1)

A patented process describes the preparation of N-protected piperidine derivatives with fluorine and hydroxy substituents using lactone intermediates and sulfonate chemistry:

  • Step A: Reaction of a lactone intermediate with an aqueous base (1–10 equivalents, typically 1.5–2.0 equivalents) and a tertiary amine base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM). TEA is preferred.

  • Step B: Nucleophilic substitution with thiols like 2-mercaptoacetic acid under controlled temperature (30–90°C, typically 45–70°C) for 18–30 hours to introduce functional groups.

  • Step C: Further transformations including sulfation using reagents such as chlorosulfonic acid or trifluoromethanesulfonic acid (Me3SiOTf), typically at low temperatures (-10°C to 25°C).

  • Step D: Removal of the Boc protecting group using trimethylsilyl iodide (TMSI) in solvents like acetonitrile or dichloromethane at temperatures ranging from -20°C to room temperature.

This multi-step sequence allows for the introduction of fluorine and hydroxy groups with stereochemical control and protection group management.

Step Reagents/Conditions Purpose Notes
A Lactone + aqueous base (1.5–2 eq) + TEA (1–3 eq) Ring opening/activation TEA preferred base
B Thiols (2-mercaptoacetic acid, 3–6 eq), 45–70°C, 18–30h Nucleophilic substitution Controls substitution pattern
C Sulfating agents (chlorosulfonic acid, Me3SiOTf) Sulfation/modification Low temperature (-10 to 25°C)
D TMSI (0.2–1.4 eq), MeCN/DCM, -20 to 25°C Boc deprotection Formation of TMS carbamate intermediate

Catalytic Hydrogenation of Benzyl-Protected Intermediates

Another method involves catalytic hydrogenation of tert-butyl 3-fluoro-4-(benzylamino)piperidine-1-carboxylate to yield the corresponding 4-amino derivative, which can be further converted to hydroxy analogs:

  • Reaction conditions: ammonium formate as hydrogen donor, 10% palladium on activated carbon catalyst in methanol at 50°C for 1 hour.

  • The benzyl protecting group is removed cleanly, yielding tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate in quantitative yield.

This intermediate can be further functionalized to introduce hydroxy and methyl groups at the 4-position.

Reduction and Resolution of Racemic Mixtures

Synthesis of tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves:

  • Reduction of keto intermediates using sodium borohydride in methanol.

  • Chiral resolution using chiral stationary phases such as Chiralpak AD-H to separate enantiomers.

This approach can be adapted to introduce methyl groups at the 3- and 4-positions by starting from appropriately substituted precursors.

Oxidation and Functional Group Transformations

Oxidation of hydroxylated piperidine derivatives using Dess-Martin periodinane in dichloromethane under inert atmosphere at room temperature can convert hydroxy groups to keto groups, enabling further functionalization:

  • The crude product is purified by drying over magnesium sulfate and molecular sieves to obtain pure tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

  • Subsequent Wittig or Horner-Wadsworth-Emmons reactions introduce alkene or ester functionalities.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Time Yield/Notes
Lactone ring opening (Step A) Aqueous base (1.5–2 eq), TEA (1–3 eq) 10–25 0.5–15 h Controlled base equivalents critical
Nucleophilic substitution (Step B) 2-Mercaptoacetic acid (3–6 eq) 45–70 18–30 h Preferred nucleophile
Sulfation (Step C) Chlorosulfonic acid or Me3SiOTf (1.5–7 eq) -10 to 25 1–6 h Low temperature to avoid side reactions
Boc deprotection (Step D) TMSI (0.2–1.4 eq), MeCN/DCM -20 to 25 1 h Formation of TMS carbamate intermediate
Catalytic hydrogenation Ammonium formate, 10% Pd/C, MeOH 50 1 h Quantitative yield
Reduction of keto intermediates Sodium borohydride, methanol RT 2 h Followed by chiral resolution
Oxidation with Dess-Martin periodinane Dess-Martin periodinane, CH2Cl2, inert atmosphere RT Until completion Purification with molecular sieves

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyl derivatives

    Substitution: Formation of azido or cyano derivatives

Scientific Research Applications

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes by forming stable complexes or modulate receptor activity by mimicking natural ligands.

Comparison with Similar Compounds

Substituent Variations in Piperidine Carboxylates

The following table compares the target compound with structurally similar tert-butyl piperidine carboxylates, highlighting differences in substituents and physical properties:

Compound Name Substituents (Position) Physical State Key Features
tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate (Target) 3-F, 4-OH, 3,4-(CH₃)₂ Not reported Combines fluorine, hydroxyl, and methyl groups; potential for H-bonding
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) 4-NH₂, 4-(pyridin-3-yl) Light yellow solid Amino and pyridinyl groups; likely basic due to NH₂
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate 3,3-F₂, 4,4-OH₂ Not reported Dual fluorine and hydroxyl groups; increased polarity and H-bonding capacity
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 4-NH-(3,4-difluorobenzyl) Not reported Difluorobenzylamino group; aromatic interactions may influence stacking
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate 3,3-F₂, 4-NH-benzyl Not reported Benzylamino group; potential for π-π interactions
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 3,3-F₂, 4-O Not reported Oxo group at position 4; higher reactivity for nucleophilic additions

Key Structural and Functional Differences

  • Fluorine vs. Hydroxyl/Oxo Groups: The target compound’s single fluorine and hydroxyl substituents contrast with analogs like the difluoro-dihydroxy derivative , which may exhibit higher solubility due to additional hydroxyl groups. Conversely, the oxo-containing analog lacks hydrogen-bonding donors, reducing polarity.
  • Methyl Groups: The 3,4-dimethyl substitution in the target compound is rare among analogs. This feature may confer steric protection to the hydroxyl group, reducing oxidation susceptibility compared to non-methylated derivatives.
  • Amino vs. Hydroxyl Functionality: Amino-substituted analogs (e.g., PK03447E-1 ) are more basic and prone to protonation, altering their behavior in acidic environments compared to the hydroxyl-containing target compound.

Biological Activity

tert-Butyl 3-fluoro-4-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a piperidine derivative notable for its complex structure and potential biological activities. This compound features a tert-butyl group, a fluorine atom at the 3-position, and a hydroxy group at the 4-position of the piperidine ring, which may enhance its pharmacological profile through various mechanisms of action.

  • Molecular Formula : C₁₀H₁₈FNO₃
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1418193-04-0
  • Density : 1.2 g/cm³
  • Boiling Point : Approximately 300.8 °C at 760 mmHg

Structural Characteristics

The unique combination of functional groups in this compound allows for diverse interactions with biological targets. The hydroxy group can engage in hydrogen bonding, while the fluorine atom may affect lipophilicity, enhancing membrane permeability and bioavailability.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activities. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.

Anti-inflammatory Properties

The presence of the hydroxy group suggests that this compound may possess anti-inflammatory properties. Similar piperidine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be particularly beneficial in treating chronic inflammatory diseases.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer activity. Research on structurally related compounds has revealed their capacity to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The unique structure of this compound might enhance its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Differences
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate0.92Lacks fluorine substitution; different stereochemistry
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate1.00Identical structure; differs only in stereochemistry
tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate0.92Contains two fluorine atoms; altered reactivity
trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate0.88Different stereochemistry; impacts biological activity
tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate0.88Contains an amino group instead of hydroxy

This table highlights how the structural variations among related compounds can influence their biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Neuropharmacology : A study indicated that certain piperidine derivatives can significantly enhance serotonin levels in the brain, suggesting potential applications in treating mood disorders .
  • Anti-inflammatory Activity : Research demonstrated that similar compounds effectively reduced inflammation markers in animal models of arthritis, indicating a promising avenue for therapeutic development .
  • Anticancer Studies : In vitro experiments showed that structurally related compounds induced apoptosis in various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics .

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